molecular formula C15H13BF3K B1404569 Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate CAS No. 2246944-47-6

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate

Cat. No.: B1404569
CAS No.: 2246944-47-6
M. Wt: 300.17 g/mol
InChI Key: PJYHVOQTJBSPSW-UHFFFAOYSA-N
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Description

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3K It is a potassium salt of a trifluoroborate ester, which is derived from 9,9-dimethyl-9H-fluorene

Scientific Research Applications

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is investigated for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Research explores its potential in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: It is used in studies related to its interaction with biological molecules and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently being studied. As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular level will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcriptional or translational machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, this compound may undergo degradation, leading to the formation of by-products that can alter its biochemical properties. Long-term studies in in vitro or in vivo settings have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can act as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic network. For example, it may interact with enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolite concentrations and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate typically involves the reaction of 9,9-dimethyl-9H-fluorene with a boron trifluoride source in the presence of a potassium base. One common method includes the use of potassium carbonate as the base and boron trifluoride etherate as the boron source. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired trifluoroborate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl halide.

Comparison with Similar Compounds

Similar Compounds

    Potassium 9,9-dimethyl-9H-fluorene-2,4-diyl bis(trifluoroborate): Another trifluoroborate ester derived from 9,9-dimethyl-9H-fluorene, but with two trifluoroborate groups.

    Potassium 9-fluorenyltrifluoroborate: A similar compound with a single trifluoroborate group attached to the fluorene moiety.

Uniqueness

Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is unique due to the presence of the 9,9-dimethyl substituents on the fluorene ring, which can influence its reactivity and stability. This makes it a valuable reagent in specific organic synthesis applications where these properties are advantageous.

Properties

IUPAC Name

potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYHVOQTJBSPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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